![molecular formula C20H21ClN4O2 B2565939 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 1795304-91-4](/img/structure/B2565939.png)
3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
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Description
3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Innovative methods for synthesizing pyrazole derivatives, including those related to the given chemical structure, have been explored. These techniques focus on obtaining compounds with potential applications in various fields, such as photovoltaic systems due to their electronic structures and significant first hyperpolarizabilities compared to urea, indicating potential utility in materials science (Thomas et al., 2019).
Molecular Docking Studies : Pyrazole derivatives have been investigated for their potential as anti-cancer agents through molecular docking studies. These studies suggest negative responses against specific enzymes, hinting at their selective inhibitory potential (Thomas et al., 2019).
Biological Activities and Applications
Anticancer Potential : Research on pyrazole derivatives has indicated their potential as anti-cancer agents. The molecular structures of these compounds have been analyzed for their physico-chemical properties and docking analysis, suggesting their usefulness in developing new therapeutic agents (Thomas et al., 2019).
Antimicrobial and Anti-inflammatory Activities : Novel series of pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Microwave-assisted synthesis has shown to be an effective method, yielding compounds with significant biological activities, which are supported by in silico toxicities and drug score profiles (Ravula et al., 2016).
Material Science Applications
- Photo Voltaic Systems : The optical properties of certain pyrazole derivatives have been identified to make them suitable candidates as photo sensitizers in photo voltaic systems. This is due to their large oscillator strengths, which could potentially enhance the efficiency of solar cells (Thomas et al., 2019).
properties
IUPAC Name |
3-(2-chlorophenyl)-1-(furan-2-ylmethyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-24-19-10-4-7-15(19)18(23-24)13-25(12-14-6-5-11-27-14)20(26)22-17-9-3-2-8-16(17)21/h2-3,5-6,8-9,11H,4,7,10,12-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRARESYPYOYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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